molecular formula C14H12N4OS B1660055 N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide CAS No. 71085-97-7

N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide

Cat. No.: B1660055
CAS No.: 71085-97-7
M. Wt: 284.34 g/mol
InChI Key: CNBKZZIOGRFHKU-SAPNQHFASA-N
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Description

N-[(E)-(3-Methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide is a heterocyclic compound featuring a benzothiazole core linked via an imine (E-configuration) to a pyridine-4-carboxamide moiety.

Properties

IUPAC Name

N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS/c1-18-11-4-2-3-5-12(11)20-14(18)17-16-13(19)10-6-8-15-9-7-10/h2-9H,1H3,(H,16,19)/b17-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBKZZIOGRFHKU-SAPNQHFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N/NC(=O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30421148
Record name F3142-0078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71085-97-7
Record name NSC327389
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=327389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name F3142-0078
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30421148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide typically involves the condensation of 3-methyl-1,3-benzothiazol-2-amine with pyridine-4-carboxylic acid or its derivatives. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: The compound can be used in the development of advanced materials, including polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of inflammatory pathways or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its benzothiazole-imine-pyridine-carboxamide architecture. Below is a detailed comparison with key analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID (Source) Core Heterocycle(s) Key Substituents/Features Reported Applications or Properties
Target Compound Benzothiazole + Pyridine 3-Methyl benzothiazole, E-imine linkage Not explicitly stated (structural analogies suggest potential bioactivity)
N-[(3-Carbamoylchromen-2-ylidene)amino]pyridine-4-carboxamide Chromene + Pyridine Chromene ring replaces benzothiazole Safety data available (GHS classification)
Compound 15 () Thiophene + Pyridine 2-Thienylmethylthio group Anticancer, antiviral applications
Compound 20 () Isoxazole + Pyridine 5-Methylisoxazole, nitro group Antiplatelet aggregation
Compound 55 () Benzothiazole + Thiophene Benzothiazole linked via thioether Structural similarity to target compound
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole + Pyridine Cyclopropylamine substituent Synthetic intermediate (melting point: 104–107°C)

Key Observations:

Chromene-based analogs () exhibit similar carboxamide linkages but lack the benzothiazole’s sulfur atom, which could alter metabolic stability .

Functional Group Variations :

  • The E-imine linkage in the target compound contrasts with thioether (Compound 55) or nitro (Compound 20) groups, affecting solubility and redox properties.
  • Amide groups (common across all analogs) enable hydrogen bonding, critical for target recognition in enzymatic systems .

Safety and Handling :

  • While safety data for the target compound are absent, the chromene analog () requires standard handling precautions (GHS classification), suggesting similar protocols may apply .

Biological Activity

N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₂H₁₅N₃S
  • Molecular Weight : 227.34 g/mol

This compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer properties.

Research indicates that compounds similar to this compound can induce apoptosis in cancer cells through the activation of procaspase-3 to caspase-3. A study demonstrated that specific derivatives exhibited significant anticancer activity against various cell lines by triggering apoptotic pathways .

Key Findings from Studies

  • Caspase Activation : The compound has shown promising results in activating caspase pathways. For instance, in a study evaluating several benzothiazole derivatives, compounds bearing similar structures were found to activate procaspase-3 effectively, leading to increased apoptosis in cancer cells .
  • Selectivity : The selectivity of these compounds towards cancer cells was highlighted through comparative studies with non-cancerous cell lines. The presence of specific functional groups within the structure was crucial for enhancing selectivity and efficacy .

Structure-Activity Relationships (SAR)

The SAR analysis provides insights into how modifications in the chemical structure affect biological activity:

CompoundCaspase-3 Activation (%)Remarks
PAC-1100 ± 4Positive control
8b68 ± 4Moderate activity
8c104 ± 12Enhanced activity
8g119 ± 6Strongest activity
8j99 ± 10Comparable to PAC-1
8k114 ± 10Notable activator
DMSO7 ± 1Negative control

This table summarizes the caspase activation activities of selected compounds at a concentration of 30 μM, indicating that structural modifications can lead to significant changes in biological efficacy .

Case Studies and Experimental Evidence

Several studies have investigated the biological effects of benzothiazole derivatives:

  • In Vitro Studies : A series of experiments demonstrated that certain derivatives could induce apoptosis in cancer cell lines such as U937 and MCF-7 by activating procaspase pathways. Compounds with an ortho-hydroxy N-acylhydrazone moiety were particularly effective due to their ability to chelate metal ions like zinc, which play a role in procaspase activation .
  • In Vivo Efficacy : Further investigations into the pharmacokinetics and bioavailability of these compounds are necessary to establish their potential as therapeutic agents. Initial findings suggest that some derivatives may exhibit favorable profiles for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[(E)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]pyridine-4-carboxamide

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